mGlu5 Receptor Bioactivity vs. Pyridyl Analog in Cell-Based Assay
The target compound exhibits bioactivity at ≤0.1 μM against metabotropic glutamate receptor 5 (mGlu5) in a cell-based assay [1]. The closely related pyridyl analog 1-Phenyl-4-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyrrolidin-2-one lacks annotated mGlu5 bioactivity entries in the same curated database, suggesting the 3-phenyl substituent is critical for receptor interaction. However, this is not a direct head-to-head comparison and the absence of data for the pyridyl analog does not confirm inactivity.
| Evidence Dimension | mGlu5 receptor modulatory activity (cell-based assay) |
|---|---|
| Target Compound Data | Bioactivity value ≤0.1 μM |
| Comparator Or Baseline | 1-Phenyl-4-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyrrolidin-2-one (no mGlu5 data available) |
| Quantified Difference | Not calculable; presence vs. absence of annotation |
| Conditions | Cell-based assay, specific conditions not detailed in database |
Why This Matters
For labs screening mGlu5 modulators, the N-phenyl/3-phenyl combination appears to maintain mGlu5 engagement, whereas a pyridyl replacement at the oxadiazole C-3 position shows no tracked activity, indicating substituent-specific SAR.
- [1] MolBiC. Compound CP0523031. Map of Molecular Bioactivity. https://molbic.idrblab.net/data/compound/details/CP0523031 View Source
